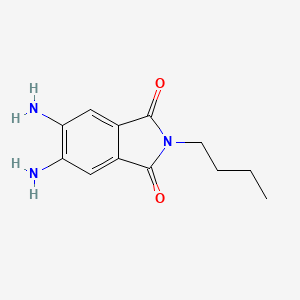

5,6-Diamino-2-butylisoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

5,6-diamino-2-butylisoindole-1,3-dione |

InChI |

InChI=1S/C12H15N3O2/c1-2-3-4-15-11(16)7-5-9(13)10(14)6-8(7)12(15)17/h5-6H,2-4,13-14H2,1H3 |

InChI Key |

VXGCYMSQDNVCJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=CC(=C(C=C2C1=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5,6 Diamino 2 Butylisoindoline 1,3 Dione

Retrosynthetic Analysis and Design of Synthetic Pathways for the Chemical Compound

Retrosynthetic analysis of 5,6-Diamino-2-butylisoindoline-1,3-dione suggests a logical disconnection at the imide C-N bonds. This approach points to two primary building blocks: n-butylamine and a suitably substituted phthalic acid derivative, specifically 4,5-diaminophthalic acid or its corresponding anhydride (B1165640).

The proposed synthetic route is as follows:

Nitration: Introduction of two nitro groups onto a phthalic acid or anhydride precursor at the 4 and 5 positions.

Reduction: Conversion of the dinitro intermediate to the corresponding diamino compound, 4,5-diaminophthalic acid.

Imidation: Cyclocondensation of 4,5-diaminophthalic acid or its anhydride with n-butylamine to yield the final product, this compound.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. This section details the methodologies for constructing the isoindoline-1,3-dione core and introducing the necessary amino and butyl functional groups.

Approaches to the Isoindolinedione Core Formation

The formation of the isoindoline-1,3-dione (phthalimide) ring is a well-established transformation in organic synthesis. The most direct and widely employed method is the dehydrative condensation of a phthalic anhydride derivative with a primary amine.

In the context of synthesizing this compound, the key reaction is the condensation of a 4,5-disubstituted phthalic anhydride with n-butylamine. The reaction typically proceeds by refluxing the reactants in a suitable solvent, such as glacial acetic acid, which facilitates the dehydration and subsequent ring closure to form the stable imide ring. sphinxsai.com The mechanism involves an initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization with the elimination of a water molecule to yield the N-substituted phthalimide (B116566). researchgate.net

Alternative methods for phthalimide synthesis include reacting phthalic anhydrides with amines in high-temperature, high-pressure water/ethanol mixtures or utilizing microwave-assisted organic synthesis to accelerate the reaction.

Introduction of Amino and Butyl Substituents

The introduction of the specific substituents—two amino groups at the 5 and 6 positions of the isoindoline (B1297411) ring and a butyl group on the nitrogen atom—requires a strategic sequence of reactions.

The butyl substituent is incorporated during the final imide formation step by using n-butylamine as the primary amine nucleophile. This reaction is generally high-yielding and specific for the formation of the N-substituted imide.

The introduction of the 5,6-diamino functionalities is more complex and is best achieved by starting with a precursor that already contains groups that can be readily converted to amines. A common strategy is the nitration of a phthalic acid derivative, followed by the reduction of the nitro groups.

A plausible synthetic sequence for the key precursor, 4,5-diaminophthalic acid, begins with the nitration of phthalic anhydride. Nitration of phthalimide with a mixture of fuming nitric acid and concentrated sulfuric acid is known to produce 4-nitrophthalimide. orgsyn.org While a direct dinitration to the 4,5-dinitro derivative is less commonly documented in high-yield procedures, this approach remains a potential route. The hydrolysis of the resulting 4,5-dinitrophthalimide or a related dinitro intermediate would yield 4,5-dinitrophthalic acid.

Once 4,5-diaminophthalic acid is synthesized, it can be dehydrated, often in situ, to form the corresponding 4,5-diaminophthalic anhydride. This anhydride is then reacted directly with n-butylamine to yield this compound.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the final cyclocondensation step are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature control, and the potential use of catalysts or reaction promoters.

Solvent Systems and Temperature Control

The selection of an appropriate solvent is critical for the reaction between the phthalic anhydride precursor and n-butylamine. The solvent should be capable of dissolving the reactants and facilitating the removal of the water byproduct to drive the reaction to completion.

Interactive Table: Solvent Effects on Phthalimide Synthesis

| Solvent System | Typical Temperature | Advantages | Disadvantages |

| Glacial Acetic Acid | Reflux (around 118°C) | Acts as both solvent and a mild acid catalyst; effectively removes water. sphinxsai.com | Can be corrosive; requires careful removal after reaction. |

| Toluene/Xylene | Reflux (111-144°C) | Allows for azeotropic removal of water using a Dean-Stark apparatus. | Higher temperatures may be required; potential for side reactions. |

| Water | Reflux (100°C) | Environmentally benign ("green") solvent. asianpubs.org | May require longer reaction times; product isolation can be more complex. asianpubs.org |

| Ethanol/Water Mixtures | High Temperature/Pressure | Can lead to high yields and purity. | Requires specialized high-pressure equipment. |

| Solvent-free | High Temperature (e.g., 150-180°C) | Reduces waste; simplifies workup. | May not be suitable for thermally sensitive substrates. |

Temperature control is paramount. The reaction generally requires heating to overcome the activation energy for both the initial phthalamic acid formation and the subsequent dehydration. Reflux temperatures of the chosen solvent are commonly employed. However, excessively high temperatures could lead to degradation of the amino-substituted aromatic ring. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

Catalyst Selection and Reaction Promoters

While the condensation can often proceed thermally, the use of catalysts can significantly improve reaction rates and yields, particularly with less reactive substrates.

Lewis and Brønsted acids are effective catalysts for this type of reaction. Brønsted acids, such as p-toluenesulfonic acid or a catalytic amount of sulfuric acid, can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. Lewis acids, such as zinc chloride (ZnCl₂) or metal oxides like niobia (Nb₂O₅), can also activate the carbonyl group. nih.govresearchgate.net Heterogeneous catalysts, such as montmorillonite clay, have been shown to be effective and offer the advantage of easy separation from the reaction mixture. jetir.org

Dehydrating agents can also be considered reaction promoters. While azeotropic distillation is effective, chemical dehydrating agents like acetic anhydride can be used, although they may lead to acetylation of the amino groups on the phthalic ring if not carefully controlled.

Interactive Table: Catalysts for Phthalimide Synthesis

| Catalyst Type | Example | Role | Typical Conditions |

| Brønsted Acid | Sulphamic Acid researchgate.net | Protonates carbonyl, increasing electrophilicity. | 10 mol% in refluxing acetic acid. researchgate.net |

| Heterogeneous Lewis Acid | Montmorillonite-KSF Clay jetir.org | Activates carbonyl group; provides acidic sites. | Refluxing in acetic acid. jetir.org |

| Homogeneous Lewis Acid | Niobium(V) oxide (Nb₂O₅) nih.gov | Activates carboxylic acids for amidation. nih.gov | High temperature (e.g., 135°C) in o-xylene. acs.org |

| Organocatalyst | L-proline | Can catalyze the formation of the phthalamic acid intermediate. | Varies depending on specific reaction. |

By systematically varying these parameters—solvent, temperature, and catalyst—the synthesis of this compound can be optimized to achieve the desired product with high efficiency and purity.

Isolation and Purification Protocols

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The chosen protocol will depend on the physical properties of the compound and the nature of any impurities present. Based on methodologies for similar aminophthalimide derivatives, a combination of precipitation, filtration, and recrystallization or chromatography would be employed.

Following the completion of the synthesis, the crude product may be isolated by precipitation. This can often be achieved by cooling the reaction mixture or by adding a non-solvent to decrease the solubility of the product. For instance, if the reaction is conducted in a high-boiling point polar solvent, the addition of water could induce precipitation of the desired isoindoline-1,3-dione. The solid product is then collected by filtration.

Recrystallization is a primary technique for the purification of solid organic compounds. wikipedia.orgijddr.in The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. ijddr.in For a diamino-substituted isoindoline-1,3-dione, polar solvents such as ethanol, methanol, or dimethylformamide (DMF) could be suitable candidates. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities.

In cases where recrystallization is insufficient to remove all impurities, column chromatography may be utilized. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. The polarity of the solvent system is optimized to achieve effective separation of the target compound from byproducts.

A patent for the preparation of 5-aminophthalimide describes a purification process involving dissolving the crude product in a hot solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), followed by filtration to remove insoluble materials, and then cooling the filtrate to induce crystallization of the purified product. google.com This approach could be adapted for this compound.

The purity of the final product would be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Table 1: Potential Purification Techniques for this compound

| Technique | Description | Key Considerations |

| Precipitation | Inducing the solid product to form from a solution by cooling or adding a non-solvent. | Choice of non-solvent is critical to maximize product recovery and minimize impurity co-precipitation. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. wikipedia.orgijddr.in | Solvent selection is paramount for achieving high purity and yield. ijddr.in |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase. wikipedia.org | Requires careful selection of stationary and mobile phases for effective separation. |

| Trituration | Washing the solid crude product with a solvent in which the desired product is insoluble, but impurities are soluble. wikipedia.org | Effective for removing highly soluble impurities from a solid product. |

Mechanistic Studies of Key Synthetic Transformations

The formation of an N-substituted phthalimide from a phthalic anhydride and a primary amine is a well-established reaction, generally proceeding through a two-step mechanism. researchgate.netquora.com The reaction involves the initial formation of a phthalamic acid intermediate, followed by cyclization to the imide with the elimination of water.

The proposed synthesis of this compound would likely start from a 3,4-diaminophthalic acid derivative, which would first be converted to the corresponding anhydride. This anhydride would then be reacted with butylamine.

The reaction between a phthalic anhydride and an amine proceeds via a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses to form a phthalamic acid (an amide-acid). quora.com

In the context of synthesizing this compound, the reaction of 5,6-diaminophthalic anhydride with butylamine would initially form N-butyl-2-carboxy-4,5-diaminobenzamide. This phthalamic acid is a stable, isolable intermediate.

The second step of the mechanism is the cyclization of the phthalamic acid intermediate to form the imide. This is a dehydration reaction that is often promoted by heating or by the use of a dehydrating agent. The amide nitrogen of the phthalamic acid acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl group. This forms another tetrahedral intermediate which then eliminates a molecule of water to yield the final N-substituted phthalimide. researchgate.net

Kinetic studies on the hydrolysis of N-substituted phthalimides have also provided evidence for the formation of monocationic N,N'-disubstituted phthalamide intermediates when the reaction is catalyzed by tertiary amines. nih.govresearchgate.net

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure | Description |

| Tetrahedral Intermediate 1 | A transient species formed from the nucleophilic attack of butylamine on the carbonyl carbon of 5,6-diaminophthalic anhydride. | Characterized by a tetrahedral carbon atom bearing an amino group, an oxyanion, and the remainder of the phthalic anhydride structure. |

| N-butyl-2-carboxy-4,5-diaminobenzamide | The phthalamic acid intermediate resulting from the ring-opening of the anhydride. | A stable, isolable compound containing both an amide and a carboxylic acid functional group. |

| Tetrahedral Intermediate 2 | A transient species formed from the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl. | A cyclic intermediate that precedes the final dehydration step. |

Kinetic studies of the formation of N-substituted phthalimides have shown that the second step, the cyclization of the phthalamic acid intermediate, is typically the rate-determining step. researchgate.net The rate of this step is influenced by several factors, including the reaction temperature, the presence of catalysts, and the nature of the substituents on both the phthalic acid and the amine.

For the cyclization of phthalanilic acids (N-phenylphthalamic acids) in acetic acid, it has been shown that the reaction involves a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl, forming an intermediate which then slowly breaks down to the imide. researchgate.net The formation of this intermediate shows a linear Hammett plot, indicating that electron-donating groups on the aniline ring accelerate this pre-equilibrium. researchgate.net

In the synthesis of this compound, the presence of two electron-donating amino groups on the aromatic ring would be expected to influence the reactivity of the carbonyl groups and the acidity of the carboxylic acid in the phthalamic acid intermediate. These groups would likely increase the nucleophilicity of the aromatic ring but may also affect the rate of cyclization.

Studies on the aminolysis of phthalimide and N-substituted phthalimides have revealed that the reaction mechanism can be complex, involving general acid-base catalysis. rsc.org For instance, in the reaction of propane-1,3-diamine with N-hydroxyphthalimide, intramolecular general acid-base catalysis by the amine has been proposed to facilitate the cleavage of the imide bond. researchgate.netrsc.org While this is a reverse reaction, it highlights the potential for such catalytic effects in the formation of the imide ring as well.

The kinetics of the reaction can be monitored by following the disappearance of the reactants or the appearance of the product over time, using techniques such as HPLC or NMR spectroscopy. The rate constants for each step could then be determined, providing a quantitative understanding of the reaction dynamics.

Advanced Structural Elucidation and Spectroscopic Characterization of 5,6 Diamino 2 Butylisoindoline 1,3 Dione

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For 5,6-Diamino-2-butylisoindoline-1,3-dione, HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is critical for confirming its molecular formula.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₅N₃O₂) is calculated to be 234.1237 Da. Experimental HRMS data would be expected to show a measured m/z value within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural corroboration. Key fragmentation pathways for isoindoline-1,3-dione derivatives often involve the cleavage of the N-substituent and fragmentation of the heterocyclic ring system. For the title compound, characteristic fragmentation would likely include the loss of the butyl group and subsequent cleavages of the isoindoline (B1297411) core structure. The presence of two primary aromatic amine groups is also expected to influence the fragmentation, potentially through the loss of ammonia (B1221849) or related nitrogen-containing fragments under certain ionization conditions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₆N₃O₂⁺ | 234.1237 |

| [M-C₄H₉]⁺ | C₈H₇N₂O₂⁺ | 163.0502 |

| [M+H-NH₃]⁺ | C₁₂H₁₃N₂O₂⁺ | 217.1023 |

Note: This table represents predicted data based on the chemical structure. Actual experimental values may vary slightly.

This precise mass measurement, in conjunction with the analysis of the isotopic pattern and fragmentation data, provides unequivocal confirmation of the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the butyl chain, and the amine protons. The two aromatic protons would likely appear as singlets in the aromatic region of the spectrum. The butyl group would give rise to a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The amine protons would typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The two carbonyl carbons of the dione (B5365651) functionality are expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with the carbons bearing the amino groups shifted to higher field compared to the other aromatic carbons. The four distinct carbons of the butyl group will be observed in the aliphatic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environments. Two distinct signals would be expected: one for the imide nitrogen and another for the two equivalent aromatic amine nitrogens.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | s |

| N-CH₂- | 3.5 - 3.7 | t |

| -CH₂-CH₂-N | 1.5 - 1.7 | p |

| -CH₂-CH₃ | 1.2 - 1.4 | sext |

| -CH₃ | 0.8 - 1.0 | t |

| -NH₂ | 4.0 - 5.0 | br s |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 120 |

| Aromatic C-C=O | 120 - 130 |

| N-CH₂- | 35 - 45 |

| -CH₂-CH₂-N | 30 - 35 |

| -CH₂-CH₃ | 19 - 25 |

| -CH₃ | 10 - 15 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the individual 1D NMR signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is vital for establishing the connectivity between non-protonated carbons (like the carbonyls and the aromatic carbons attached to the imide) and the rest of the molecule. For instance, correlations between the N-CH₂ protons and the carbonyl carbons would confirm the attachment of the butyl group to the imide nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, it could be used to confirm the through-space relationships between the protons of the butyl chain and the aromatic protons, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic butyl chain would appear around 2850-3100 cm⁻¹. The most prominent features would be the strong, sharp peaks for the symmetric and asymmetric stretching of the carbonyl (C=O) groups of the imide, which are expected in the range of 1700-1780 cm⁻¹. C=C stretching vibrations of the aromatic ring will be observed in the 1500-1600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Imide) | Asymmetric & Symmetric Stretching | 1700 - 1780 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-H (Amine) | Bending | 1580 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic system. The presence of the amino groups, which are strong auxochromes, is expected to cause a significant red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phthalimide (B116566) chromophore. The exact position of the absorption bands will be dependent on the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray diffraction study of this compound would provide highly accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding in the crystal lattice. The planarity of the isoindoline-1,3-dione ring system and the conformation of the butyl chain would be definitively determined. Hydrogen bonds involving the amine groups and the carbonyl oxygens would likely play a significant role in the crystal packing.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in crystal structure analysis involves the determination of the crystal system, space group, and the dimensions of the unit cell. The crystal system classifies the crystal based on its symmetry, while the space group provides a more detailed description of the symmetry elements present. The unit cell parameters define the size and shape of the repeating unit of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1579.95 |

| Z | 4 |

| Calculated Density | 1.305 g/cm³ |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed examination of the solved crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the molecule's conformation and the nature of its chemical bonds.

Table 2: Hypothetical Selected Bond Lengths for this compound

| Bond | Length (Å) (Hypothetical) |

| C1-C2 | 1.39 |

| C=O | 1.21 |

| N-C(butyl) | 1.47 |

| C-N(amino) | 1.38 |

Table 3: Hypothetical Selected Bond Angles for this compound

| Angle | Value (°) (Hypothetical) |

| C-N-C | 112 |

| O=C-N | 125 |

| C-C-N(amino) | 121 |

Table 4: Hypothetical Selected Torsion Angles for this compound

| Torsion Angle | Value (°) (Hypothetical) |

| C-C-N-C(butyl) | 95 |

| H-N-C-C | 180 |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. An analysis of these interactions is essential for understanding the solid-state properties of the compound. The presence of two amino groups and two carbonyl groups in this compound suggests the potential for extensive hydrogen bonding networks.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

If this compound is chiral, meaning it is non-superimposable on its mirror image, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is invaluable for determining the enantiomeric purity of a sample and can also be used to establish the absolute configuration of the stereocenters by comparing experimental spectra with theoretical calculations.

Theoretical and Computational Chemistry Studies on 5,6 Diamino 2 Butylisoindoline 1,3 Dione

Quantum Chemical Calculations

Currently, there are no published studies utilizing quantum chemical calculations specifically for 5,6-Diamino-2-butylisoindoline-1,3-dione. Such studies would be essential to understand its fundamental properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

No DFT studies dedicated to predicting the electronic structure, stability (e.g., HOMO-LUMO gap), or reactivity of this compound have been found in the scientific literature.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There is no available research that employs high-accuracy ab initio methods to predict the energetic and spectroscopic properties of this compound.

Selection of Basis Sets and Exchange-Correlation Functionals

A discussion on the appropriate selection of basis sets and functionals for this specific molecule is absent from the literature, as no computational studies have been published.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

No molecular dynamics simulations have been reported for this compound. Consequently, there is no data on its conformational flexibility, behavior in various solvents, or dynamic interactions.

Molecular Docking and Ligand-Target Interaction Profiling (Mechanism-Focused, In Silico)

In silico molecular docking studies are a common tool for evaluating the potential of isoindoline-1,3-dione derivatives as therapeutic agents. semanticscholar.orgnih.gov However, no such studies have been published that specifically profile the ligand-target interactions of this compound.

Prediction of Binding Sites and Modes

Without molecular docking studies, there are no predictions for the binding sites and modes of this compound with any biological targets.

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

Computational chemistry provides powerful tools to understand the non-covalent interactions that govern the molecular recognition, crystal packing, and biological activity of this compound. Methods such as Density Functional Theory (DFT) are widely used to model these interactions. conicet.gov.arfip.org

Hydrogen Bonding: The structure of this compound features multiple sites capable of forming hydrogen bonds. The two primary amino groups (-NH₂) on the aromatic ring are strong hydrogen bond donors, while the two carbonyl groups (C=O) of the isoindoline-1,3-dione core are effective hydrogen bond acceptors. researchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G++(d,p), can be employed to optimize the geometry of molecular dimers or clusters and calculate their binding energies. fip.org

A theoretical analysis would likely reveal strong intermolecular N-H···O hydrogen bonds, where the amine protons interact with the carbonyl oxygens of a neighboring molecule, leading to stable dimeric structures or extended networks in the solid state. kuleuven.be The calculated binding energies for such interactions in similar molecules are often in the range of -10 to -13 kcal/mol, indicating significant stability. conicet.gov.ar

Hydrophobic Interactions: The 2-butyl group attached to the nitrogen atom introduces a significant nonpolar, aliphatic character to the molecule. This butyl chain would be the primary driver of hydrophobic interactions. In an aqueous environment or when interacting with biological macromolecules, this group would preferentially associate with other nonpolar moieties to minimize contact with water. Molecular dynamics (MD) simulations can be used to study these interactions by placing the molecule in a simulation box with solvent to observe its aggregation behavior and interactions with hydrophobic surfaces. aston.ac.uk The blue region around the 2-substitution on isoindoline-1,3-dione in some studies indicates poor electron density, which is involved in hydrophobic interactions. researchgate.net

π-Stacking Interactions: The planar aromatic isoindoline-1,3-dione core is susceptible to π-π stacking interactions. libretexts.org These interactions are crucial for the stabilization of crystal structures and for binding to aromatic residues in proteins. rsc.orgnih.gov Computational studies on similar aromatic systems demonstrate that parallel-displaced stacking is often energetically more favorable than a direct face-to-face sandwich arrangement. Quantum chemical calculations can quantify the interaction energy and determine the optimal geometry (interplanar distance and displacement) for π-stacking. For related indole (B1671886) ring systems, the average inter-planar ring-ring distance for π-stacking interactions is found to be around 3.45 Å. researchgate.net

| Interaction Type | Potential Interacting Groups | Typical Computational Method | Illustrative Predicted Outcome |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (donor) with C=O (acceptor) | DFT (e.g., B3LYP/6-311G++) | Strong intermolecular N-H···O bonds; Binding Energy ~ -12 kcal/mol |

| Hydrophobic Interactions | -CH₂CH₂CH₂CH₃ (butyl group) | Molecular Dynamics (MD) Simulations | Tendency to aggregate in aqueous media; Interaction with nonpolar residues |

| π-Stacking | Aromatic isoindoline (B1297411) core | DFT, SAPT | Parallel-displaced stacking with an interplanar distance of ~3.4-3.6 Å |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Computational Methods

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of novel compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). mdpi.com Calculations are typically performed on a geometry that has been optimized at a suitable level of theory.

¹H NMR: The aromatic protons on the isoindoline ring would be expected in the δ 7.0-8.0 ppm range. The protons of the butyl chain would appear in the upfield region (δ 0.9-4.0 ppm), with the methylene (B1212753) group adjacent to the nitrogen (-N-CH₂-) being the most downfield of the aliphatic signals. The amine (-NH₂) protons would likely appear as a broad signal.

¹³C NMR: The carbonyl carbons are the most deshielded, with predicted shifts typically above δ 165 ppm. The aromatic carbons would resonate between δ 110-150 ppm, while the aliphatic carbons of the butyl group would be found at δ 13-50 ppm.

IR Spectroscopy: Theoretical IR spectra are calculated from the harmonic vibrational frequencies determined after geometry optimization using methods like DFT. nih.govresearchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Key predicted vibrational modes for this molecule would include:

N-H stretching: Symmetric and asymmetric stretches from the amino groups, expected around 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches from the butyl group just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

C=O stretching: Strong, characteristic symmetric and asymmetric stretches for the dione (B5365651) carbonyl groups, typically predicted in the 1700-1780 cm⁻¹ region. mdpi.com

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comgithub.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. For an aromatic amine structure like this, π→π* transitions are expected to dominate the spectrum, likely resulting in strong absorptions in the UV region. mdpi.com Calculations for similar N-substituted phthalimides show UV shifts with a λ_max around 215-260 nm. mdpi.com

| Spectroscopy | Computational Method | Illustrative Predicted Key Signals |

|---|---|---|

| ¹³C NMR | DFT/GIAO | C=O: >165 ppm; Aromatic C: 110-150 ppm; Aliphatic C: 13-50 ppm |

| ¹H NMR | DFT/GIAO | Aromatic H: 7.0-8.0 ppm; -N-CH₂-: 3.5-4.0 ppm; -NH₂: Broad signal |

| IR | DFT (Frequency Analysis) | N-H stretch: ~3400 cm⁻¹; C=O stretch: ~1720-1770 cm⁻¹; C=C stretch: ~1600 cm⁻¹ |

| UV-Vis | TD-DFT | λ_max for π→π* transitions: ~220-350 nm |

Investigation of Molecular Interactions and Biological Target Engagement Mechanisms Preclinical, in Vitro Focus

Identification of Putative Molecular Targets and Binding Affinities (In Vitro Biochemical Assays)

The initial step in characterizing a novel compound involves identifying its molecular targets. This is typically achieved through a variety of in vitro biochemical assays. Techniques such as radioligand binding assays, fluorescence polarization, and surface plasmon resonance are employed to determine the binding affinity of the compound to a panel of known biological targets, including receptors, enzymes, and ion channels.

There is currently no publicly available data from in vitro biochemical assays to identify the putative molecular targets or determine the binding affinities of 5,6-Diamino-2-butylisoindoline-1,3-dione.

Enzymatic Inhibition or Activation Studies (In Vitro Kinetic Analysis)

To ascertain a compound's effect on enzymatic activity, in vitro kinetic analyses are performed. These studies determine whether the compound acts as an inhibitor or an activator of specific enzymes and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

No in vitro kinetic analysis data is available in the scientific literature to describe the enzymatic inhibition or activation properties of this compound.

Receptor Binding Assays (In Vitro Receptor-Ligand Interactions)

Receptor binding assays are crucial for understanding how a compound interacts with specific receptors. These assays, often using cell membrane preparations expressing the target receptor, quantify the affinity (typically as Ki or IC50 values) of the compound for the receptor and can distinguish between agonist and antagonist activity.

Specific data from in vitro receptor binding assays for this compound are not present in the available scientific literature.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)

Understanding if and how a compound enters cells and where it localizes within the cell is fundamental to its mechanism of action. In vitro studies using various cell models and techniques such as fluorescence microscopy or cell fractionation are used to investigate cellular uptake and subcellular distribution.

There are no published in vitro studies on the cellular uptake or subcellular localization of this compound.

Modulation of Specific Cellular Signaling Pathways (In Vitro Mechanistic Studies)

Once a molecular target is identified, further in vitro mechanistic studies are conducted to determine the compound's effect on downstream cellular signaling pathways. These studies often involve techniques like Western blotting, ELISA, or reporter gene assays to measure changes in protein phosphorylation, second messenger levels, or gene expression.

No in vitro mechanistic studies have been published that detail the modulation of specific cellular signaling pathways by this compound.

Structure-Activity Relationship (SAR) Studies for Analogs and Derivatives based on Molecular Interactions

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs and derivatives of a lead compound to understand how chemical modifications influence its biological activity. This iterative process is essential for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained are based on the molecular interactions observed in in vitro assays.

Given the absence of in vitro data on the molecular interactions of this compound, no structure-activity relationship studies for its analogs and derivatives have been reported.

Applications of 5,6 Diamino 2 Butylisoindoline 1,3 Dione in Advanced Chemical Research and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The diamino-isoindoline-dione framework is a valuable synthon for creating more intricate molecular architectures. The two primary amino groups on the aromatic ring are nucleophilic and can readily participate in a variety of chemical transformations. This dual reactivity allows the molecule to act as a cross-linking agent or as a starting point for the construction of larger, polyfunctional systems.

Isoindoline-1,3-dione derivatives are widely recognized as important intermediates in medicinal chemistry and organic synthesis. researchgate.netnih.govmdpi.com The synthesis of N-substituted isoindoline-1,3-diones is a common strategy to introduce specific functionalities and build diverse molecular libraries. mdpi.com For instance, the amino groups of 5,6-Diamino-2-butylisoindoline-1,3-dione can be diazotized and subsequently replaced by a range of other functional groups, or they can undergo condensation reactions with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates. researchgate.net The phthalimide (B116566) structure is a key pharmacophore in many biologically active compounds, and derivatives are often synthesized to explore structure-activity relationships. nih.govmdpi.com

Key Synthetic Transformations:

| Reaction Type | Reagents/Conditions | Potential Products |

| Acylation | Acid chlorides, Anhydrides | Diamides |

| Schiff Base Formation | Aldehydes, Ketones | Diimines |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX | Dihalogenated or dicyanated derivatives |

| N-Alkylation/Arylation | Alkyl/Aryl halides | Further functionalized amines |

| Polymerization | Dianhydrides, Diacyl chlorides | Polyimides, Polyamides |

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is conducive to forming ordered, non-covalent structures through self-assembly. The aromatic core can participate in π-π stacking interactions, while the amino and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively. These directional interactions can guide the molecules to form well-defined supramolecular assemblies such as sheets, columns, or more complex networks. The butyl group can influence the packing arrangement and enhance solubility in organic solvents, allowing for solution-based processing of these assemblies.

The self-assembly of small molecules is a powerful strategy for the bottom-up fabrication of functional nanomaterials. The specific geometry and electronic properties of the constituent molecules dictate the structure and function of the resulting supramolecular material.

Integration into Functional Materials

The unique electronic and structural properties of the diamino-isoindoline-dione core make it a promising candidate for incorporation into a variety of functional materials.

Aminophthalimide derivatives are well-known for their fluorescent properties. researchgate.net The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature and position of substituents on the phthalimide ring. The presence of electron-donating amino groups on the aromatic ring of this compound is expected to result in interesting photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. rsc.org

Studies on various isoindoline-1,3-dione compounds have shown that their optical properties, such as the optical band gap and refractive index, can be tuned through chemical modification. acgpubs.orgacgpubs.orgresearchgate.net Some derivatives exhibit high nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical data storage. acgpubs.org Isoquinoline-1,3-dione derived polymers have also been investigated as semiconducting materials in field-effect transistors. rsc.org

Table of Potential Optoelectronic Properties:

| Property | Significance | Potential Application |

| Fluorescence | Emission of light upon excitation | OLEDs, Fluorescent Probes, Bio-imaging |

| Nonlinear Optics | Light-matter interaction | Optical switching, Frequency conversion |

| Semiconductor | Charge transport capabilities | Organic transistors, Photovoltaics |

The two primary amine groups of this compound make it an ideal monomer for the synthesis of high-performance polymers such as polyimides and polyamides. Polyimides, in particular, are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of the butylisoindoline-dione moiety could impart specific properties like improved solubility and processability.

Furthermore, this diamine can serve as a building block for the construction of Covalent Organic Frameworks (COFs). mdpi.commdpi.comnih.gov COFs are a class of crystalline porous polymers with well-defined structures and tunable properties. mdpi.comnih.gov The reaction of a diamine like this compound with trialdehydes or other complementary monomers can lead to the formation of 2D or 3D porous networks. These materials are of great interest for applications in gas storage and separation, catalysis, and sensing. mdpi.comnih.gov The imide linkages that can be formed from the dione (B5365651) moiety are known to impart good hydrolytic resistance to the resulting COFs. mdpi.com

Development of Novel Catalytic Systems

The amino groups of this compound can act as ligands to coordinate with metal ions, forming metal complexes. biointerfaceresearch.com These complexes can exhibit catalytic activity in a variety of organic transformations. The electronic properties of the isoindoline-dione core can influence the reactivity of the coordinated metal center. Ligand design is a critical aspect in the development of efficient and selective catalysts. biointerfaceresearch.comderpharmachemica.comresearchgate.net

By tethering such a metal complex to a solid support, a heterogeneous catalyst can be developed, which offers advantages in terms of catalyst separation and recycling. The specific steric and electronic environment provided by the diamino-isoindoline-dione ligand could lead to unique catalytic properties. wayne.edu For example, metal complexes involving amine-containing ligands have been explored for a range of catalytic reactions, including oxidation and photoredox catalysis. wayne.edunih.gov

Application in Analytical Probes and Sensors (Research-Oriented)

The inherent fluorescence of aminophthalimide derivatives makes them excellent candidates for the development of chemical sensors and analytical probes. rsc.orgnih.gov The fluorescence of this compound could be sensitive to its local environment, such as polarity, pH, or the presence of specific analytes.

By functionalizing the amino groups with specific recognition moieties, selective sensors for metal ions, anions, or biomolecules can be designed. mdpi.commdpi.com For example, the interaction of an analyte with the sensor molecule can induce a change in the fluorescence intensity or wavelength, allowing for quantitative detection. mdpi.com Derivatives of isoindoline-1,3-dione have been investigated as fluorescent probes for detecting species like peroxynitrite. rsc.org The development of such probes is a vibrant area of research with applications in environmental monitoring, clinical diagnostics, and cellular imaging.

Advanced Analytical Methodologies for the Detection and Quantification of 5,6 Diamino 2 Butylisoindoline 1,3 Dione in Research Matrices

Chromatographic Techniques Development and Validation

Chromatography is the cornerstone of analytical separation, enabling the isolation of the target analyte from complex mixtures. For a polar, aromatic compound such as 5,6-Diamino-2-butylisoindoline-1,3-dione, several chromatographic techniques are applicable, each serving a distinct purpose in the research workflow.

High-Performance Liquid Chromatography (HPLC) is the principal technique for the quantification and purity assessment of non-volatile compounds like isoindoline-1,3-dione derivatives. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of molecules.

Method Development Insights:

Stationary Phase: A C18-functionalized silica (B1680970) column is the most common choice for separating aromatic amines and related structures, offering excellent hydrophobic interaction and resolution. chromatographyonline.comtandfonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. tandfonline.comlcms.cz The acidic modifier helps to protonate the amino groups on the target molecule, leading to sharper peaks and improved retention time reproducibility.

Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is highly effective. The extended aromatic system of the isoindoline-1,3-dione core provides strong UV absorbance. For aromatic amines, detection wavelengths are often set in the 254 nm to 450 nm range. chromatographyonline.comdiva-portal.org The use of high-sensitivity flow cells can further enhance detection limits for trace analysis. chromatographyonline.com

Validation Parameters: Method validation would be performed according to established guidelines, assessing linearity, precision, accuracy, sensitivity (LOD/LOQ), and specificity. nih.gov For aromatic amines, linear ranges spanning from femtomole to picomole levels have been achieved with high correlation coefficients (r² > 0.999). nih.gov

Table 1: Representative HPLC Parameters for Analysis of Aromatic Amine-Containing Compounds

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 3.0 x 100 mm, 1.8 µm) | Standard for separation of moderately polar aromatic compounds. chromatographyonline.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier improves peak shape for amines. lcms.cz |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. tandfonline.comlcms.cz |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. tandfonline.com |

| Gradient | e.g., 15% B to 100% B over 10-15 min | Ensures elution of the target analyte with good resolution from impurities. tandfonline.com |

| Detection | DAD/UV at ~254 nm or ~400 nm | Based on the chromophore of the isoindoline-1,3-dione core. diva-portal.org |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. tandfonline.comlcms.cz |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar primary amine groups, which can cause peak tailing and adsorption onto the column. nih.gov Therefore, a chemical derivatization step is typically required to enhance volatility and thermal stability. jfda-online.com

Derivatization Strategies:

Silylation: Reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the primary amine groups (-NH₂) into less polar and more volatile silyl (B83357) derivatives (-NHSi(CH₃)₂C(CH₃)₃). researchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with primary and secondary amines to form fluoroacyl derivatives, which significantly increases volatility and improves detection. jfda-online.com

GC Method Parameters: Following derivatization, the analyte can be separated on a low-polarity capillary column (e.g., DB-1 or DB-5) and detected using a Flame Ionization Detector (FID). The analysis of N-butylphthalimide, a structurally related compound, has been documented using GC-FID, demonstrating the feasibility of this approach for N-alkylated phthalimides. researchgate.net

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions, such as the synthesis of isoindoline-1,3-dione derivatives. libretexts.org

Application in Synthesis: During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually assess the reaction's progress over time. orgchemboulder.com

TLC System Components:

Stationary Phase: Silica gel 60 F₂₅₄ plates are standard, where the fluorescent indicator allows for visualization of UV-active compounds under a UV lamp (254 nm). libretexts.org

Mobile Phase: The choice of eluent is critical and depends on the polarity of the compounds being separated. For isoindoline-1,3-dione syntheses, mixtures of non-polar and polar solvents are common. wikipedia.org Given the diamino-substitution, a more polar solvent system would likely be required compared to unsubstituted phthalimides.

Table 2: Example TLC Solvent Systems for Polar Aromatic Compounds

| Solvent System (v/v) | Polarity | Typical Application | Reference |

|---|---|---|---|

| Hexane / Ethyl Acetate (e.g., 6:4) | Low to Medium | Separation of less polar phthalimide (B116566) derivatives. | wikipedia.org |

| Dichloromethane / Methanol (e.g., 95:5) | Medium to High | Suitable for more polar compounds, such as those with amine groups. | wikipedia.orgkhanacademy.org |

| Ethyl Acetate / Butanol / Acetic Acid / Water | High | Used for separating very polar compounds. | rochester.edu |

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) provides unparalleled sensitivity and specificity, making it the gold standard for trace quantification and structural identification. rsc.org When coupled with a chromatographic inlet, it becomes a powerful tool for analyzing complex research matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier bioanalytical technique for quantifying drug candidates and their metabolites in biological fluids due to its high selectivity and sensitivity. nih.gov

Methodological Approach:

Ionization: Electrospray Ionization (ESI) in positive ion mode would be highly effective for this compound, as the two primary amine groups are readily protonated to form a stable [M+H]⁺ or [M+2H]²⁺ precursor ion.

Quantification: The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting the precursor ion (e.g., the molecular ion, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific, stable product ions in the third quadrupole. This process virtually eliminates matrix interference, enabling quantification down to very low levels (ng/mL or pg/mL). nih.gov

Metabolite Identification: High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) can be used to identify potential metabolites in preclinical samples by searching for expected metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) and confirming their elemental composition through accurate mass measurements.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting | Description |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₂ | Based on the compound structure. |

| Monoisotopic Mass | 248.1273 g/mol | Calculated exact mass. |

| Ionization Mode | Positive ESI | Protonation of amine groups. |

| Precursor Ion (Q1) | m/z 249.1 | Represents the protonated molecule [M+H]⁺. |

| Product Ions (Q3) | (Hypothetical) m/z 193.1, m/z 165.1 | Stable fragments resulting from collision-induced dissociation (e.g., loss of the butyl group). |

| Key MS Voltages | Capillary Voltage, Cone Voltage, Collision Energy | Optimized to maximize signal intensity for the specific analyte. diva-portal.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for identifying organic compounds, particularly after derivatization to improve volatility. rsc.org It combines the high-resolution separation of GC with the powerful identification capabilities of MS.

Analytical Workflow: After separation on the GC column, the derivatized analyte enters the mass spectrometer's ion source (typically Electron Ionization, EI). The high energy of EI (70 eV) causes extensive and reproducible fragmentation of the molecule. chemguide.co.uk The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique "fingerprint" for the compound. libretexts.org The pattern of fragment ions provides rich structural information, allowing for unambiguous confirmation of the compound's identity, often by comparison to a spectral library. libretexts.org The fragmentation of phthalimide derivatives often involves characteristic losses related to the substituent groups and cleavage of the imide ring structure. researchgate.net

Spectrophotometric and Fluorometric Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods offer sensitive and often straightforward approaches for the quantitative analysis of aromatic compounds. While specific protocols for this compound are not extensively documented, methods developed for other aromatic amines provide a strong foundation for methodology development. nih.govnih.gov

Spectrophotometric Analysis:

The principle of spectrophotometry lies in the absorption of light by a compound at a specific wavelength. For aromatic amines, this can involve direct measurement of their intrinsic ultraviolet (UV) absorbance or, more commonly, their reaction with a chromogenic agent to produce a colored product that absorbs in the visible region. rasayanjournal.co.in

One potential approach involves a derivatization reaction. For instance, aromatic amines can react with reagents like p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent to form a colored complex. rasayanjournal.co.in The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the amine. Another method is based on the reaction of the amine with the Fe(III)-ferrozine complex, where the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with maximum absorbance at 562 nm. nih.gov

Derivative spectrophotometry can be a powerful tool to enhance the specificity of the analysis, especially in complex matrices where background interference is a concern. researchgate.net This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping peaks from different components in a mixture.

Fluorometric Analysis:

Fluorometric methods are often more sensitive than spectrophotometric methods. They rely on the principle that certain molecules, upon absorbing light at a specific wavelength (excitation), will emit light at a longer wavelength (emission). The aromatic diamino structure of this compound suggests it may possess native fluorescence or can be derivatized to produce a fluorescent product.

Reagents such as o-phthaldialdehyde (OPA) are known to react with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. researchgate.net This reaction is rapid and can be adapted for the high-throughput analysis of samples. Another common fluorogenic reagent is fluorescamine, which also reacts with primary amines to form fluorescent pyrrolinone-type moieties. researchgate.net

The development of a fluorometric assay would involve optimizing reaction conditions such as pH, temperature, and reagent concentrations to achieve maximum fluorescence intensity and stability. The selection of appropriate excitation and emission wavelengths is critical to maximize sensitivity and minimize background interference.

Table 1: Potential Spectrophotometric and Fluorometric Methods for Aromatic Amine Quantification This table presents data for analogous compounds and serves as a hypothetical example for the analysis of this compound.

Click to view interactive data table

| Method | Reagent | Principle | Wavelength (nm) | Potential Linear Range | Reference Compound(s) |

|---|---|---|---|---|---|

| Spectrophotometry | p-N,N-dimethylphenylenediamine/Sodium metaperiodate | Charge-transfer complex formation | 530 | 0.5 - 10 µg/mL | Aromatic primary amines rasayanjournal.co.in |

| Spectrophotometry | Fe(III)-ferrozine | Reduction of Fe(III) to Fe(II) and complexation | 562 | 0.17 - 4.4 ppm | 1,4-phenylenediamine, 2,4-diaminotoluene (B122806) nih.gov |

| Fluorometry | o-phthaldialdehyde (OPA) | Formation of fluorescent isoindole derivative | Ex: 340, Em: 455 | Picomole to nanomole range | Amino acids researchgate.net |

| Fluorometry | Fluorescamine | Formation of fluorescent pyrrolinone | Ex: 390, Em: 475 | Nanogram to microgram range | Primary amines researchgate.net |

Electrochemical Methods for Detection

Electrochemical methods provide a sensitive and selective platform for the detection of electroactive compounds, including aromatic amines. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry (CV) can be employed to study the electrochemical behavior of this compound and determine its oxidation potential. This information is crucial for developing more sensitive amperometric or voltammetric detection methods. The two amino groups on the isoindoline (B1297411) ring are expected to be readily oxidizable.

For quantitative analysis, techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often preferred due to their higher sensitivity and better resolution compared to CV. The peak current in these techniques is directly proportional to the concentration of the analyte.

The choice of electrode material is critical for the performance of the electrochemical sensor. Glassy carbon electrodes (GCE) are commonly used, but their surface can be modified to enhance sensitivity and selectivity. cluster-science.com For example, modifying the electrode with nanomaterials or specific recognition elements can lower the detection limit and reduce interferences from other compounds in the sample matrix. A study on aromatic amine detection utilized a Co-MOF modified GCE, which showed excellent sensitivity towards dinitroaniline derivatives. cluster-science.com

Table 2: Electrochemical Detection of Aromatic Amines This table presents data for analogous compounds and serves as a hypothetical example for the analysis of this compound.

Click to view interactive data table

| Technique | Electrode | Potential Range (V vs. Ag/AgCl) | Detection Limit | Reference Compound(s) |

|---|---|---|---|---|

| Differential Pulse Voltammetry | Glassy Carbon Electrode | +0.45 to +0.78 | 4.5 nM | Benzidine researchgate.net |

| Amperometry | Co-MOF modified GCE | Not specified | 0.161 µM | 2,4-dinitroaniline cluster-science.com |

| Microchip Capillary Electrophoresis with Amperometric Detection | Boron-Doped Diamond Electrode | Not specified | 1.3 µM | 2-aminonaphthalene nih.gov |

Sample Preparation Strategies for Diverse Research Samples

Effective sample preparation is a critical step to ensure the accuracy and reliability of any analytical method. The goal is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the nature of the research matrix (e.g., aqueous solutions, biological fluids, tissue homogenates).

Liquid-Liquid Extraction (LLE):

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netnih.gov For this compound, the pH of the aqueous phase can be adjusted to control its charge state and thus its partitioning behavior. At a basic pH, the amino groups will be deprotonated, making the compound more soluble in organic solvents.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient technique than LLE. researchgate.net It utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. For an aromatic diamine like this compound, a variety of sorbents could be employed, including:

Reversed-phase (e.g., C18): Retains non-polar to moderately polar compounds from a polar matrix.

Normal-phase (e.g., silica): Retains polar compounds from a non-polar matrix.

Ion-exchange (e.g., cation exchange): Retains positively charged compounds. At an acidic pH, the amino groups of the target compound will be protonated, allowing for retention on a cation exchange sorbent. researchgate.net

The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery and a clean extract.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber can be exposed to the headspace above a liquid or solid sample (headspace SPME) or directly immersed in a liquid sample (direct immersion SPME). After extraction, the fiber is transferred to the injection port of a gas chromatograph or a desorption unit for liquid chromatography. The choice of fiber coating is critical and depends on the polarity and volatility of the analyte.

Table 3: Comparison of Sample Preparation Techniques

Click to view interactive data table

| Technique | Principle | Advantages | Disadvantages | Applicability for Target Compound |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be time-consuming, requires large volumes of organic solvents, emulsion formation can occur | Suitable, especially with pH adjustment to control solubility. |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution | High recovery, high concentration factor, cleaner extracts, easily automated | Can be more expensive than LLE, method development can be complex | Highly suitable using reversed-phase or cation-exchange sorbents. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | Solvent-free, simple, sensitive | Fiber fragility, limited sample capacity, potential for matrix effects | Potentially suitable, particularly for clean sample matrices. |

Future Research Directions and Unresolved Challenges for 5,6 Diamino 2 Butylisoindoline 1,3 Dione

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-substituted phthalimides traditionally involves the condensation of phthalic anhydride (B1165640) with a primary amine, often at high temperatures or in the presence of dehydrating agents. nih.gov For 5,6-Diamino-2-butylisoindoline-1,3-dione, this would logically start from 4,5-diaminophthalic acid or its corresponding anhydride. However, a significant challenge lies in developing synthetic routes that are both efficient and environmentally benign.

Future research should prioritize the development of "green" synthetic methodologies. researchgate.net This could involve solvent-free reactions, the use of microwave irradiation to accelerate reaction times, or the application of reusable heterogeneous catalysts. researchgate.netrsc.org One promising avenue is the exploration of one-pot multicomponent reactions, which can increase efficiency by combining several synthetic steps without isolating intermediates. researchgate.net Furthermore, developing methods for the direct C-H amination of a pre-formed N-butylphthalimide scaffold represents a more atom-economical approach compared to starting with a pre-functionalized, and potentially less stable, diamino-phthalic acid derivative. Organocatalytic routes, which avoid the use of expensive and potentially toxic metal catalysts, also present a compelling area for investigation to produce N-aryl phthalimides under milder conditions. nih.gov

Rational Design and Synthesis of Advanced Analogs with Tuned Properties

The specific structure of this compound offers multiple points for modification, enabling the rational design of advanced analogs with tailored properties. The biological and chemical activities of phthalimide (B116566) derivatives are known to be highly dependent on the nature of their substituents. nih.gov

Future work should focus on a systematic structure-activity relationship (SAR) analysis. nih.gov Key modifications could include:

Varying the N-Alkyl Group: Replacing the n-butyl group with longer or shorter alkyl chains, branched chains, or chains containing other functional groups (e.g., hydroxyl, ether, or carboxylic acid) could significantly alter the compound's solubility, lipophilicity, and biological interactions. Studies on other N-substituted phthalimides have shown that chain length is critical for certain biological activities. nih.govnih.gov

Modifying the Amino Groups: The primary amino groups can be acylated, alkylated, or used as handles to attach other molecular fragments, creating a library of diverse analogs.

Altering the Aromatic Core: Introducing additional substituents onto the isoindoline (B1297411) ring could modulate its electronic properties, which is crucial for applications in materials science or as a pharmacophore. mdpi.com The design and synthesis of such analogs are essential for optimizing the compound for specific applications, whether in medicine or materials. nih.govresearchgate.net

Deeper Mechanistic Elucidation of Molecular Interactions and Reactivity

A fundamental gap in the knowledge of this compound is the understanding of its molecular interactions and reactivity. The phthalimide moiety itself is a known pharmacophore capable of binding to various biological targets through its imide ring, hydrophobic aryl ring, and hydrogen bond-accepting carbonyl groups. researchgate.net The addition of two amino groups introduces strong hydrogen bond-donating capabilities and nucleophilic centers.

Future research must employ a combination of experimental and computational methods to elucidate these mechanisms. Molecular docking studies could predict potential binding modes with biological targets, such as enzymes or DNA. mdpi.comresearchgate.net For instance, phthalimide derivatives have been investigated as inhibitors of acetylcholinesterase, where interactions with specific amino acid residues in the enzyme's active site are crucial. nih.govnih.gov Experimentally, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could quantify binding affinities. Understanding the reactivity of the amino groups is also critical; for example, their potential to undergo oxidation or participate in polymerization reactions will define their utility as synthetic intermediates.

Integration into Emerging Technologies and Multidisciplinary Research Areas

The unique functional groups of this compound suggest its potential for integration into several advanced technological and research areas.

Materials Science: The two amino groups make this compound an excellent candidate as a monomer for the synthesis of high-performance polyimides. These polymers are known for their thermal stability and mechanical strength. The diamino functionality could also allow it to act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers.

Organic Electronics: Isoindoline-1,3-dione derivatives are being explored for their optical properties. acgpubs.org The introduction of amino groups, which are strong electron-donating groups, can significantly alter the electronic structure, potentially leading to novel fluorescent materials, organic light-emitting diode (OLED) components, or photocatalysts. thieme-connect.de The photoluminescence properties of such novel systems would be a key area of investigation. rsc.org

Medicinal Chemistry: The phthalimide core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comnih.gov The diamino substitution pattern could lead to novel interactions with biological targets, and future research should involve screening the compound against various disease models.

Methodological Advancements in Characterization and Analytical Techniques

Thorough characterization of this compound and its future analogs will require a suite of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry are essential for structural confirmation, a deeper understanding necessitates more sophisticated approaches.

Future efforts should include:

Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure and study intermolecular packing in the solid state.

Electrochemical Analysis: Techniques like cyclic voltammetry are needed to determine the oxidation and reduction potentials, which are crucial for understanding its electronic properties and suitability for applications in organic electronics or as a redox-active ligand.

Advanced Spectroscopy: In-depth photophysical characterization using UV-Vis absorption, fluorescence emission spectroscopy (including quantum yield and lifetime measurements), and transient absorption spectroscopy will be necessary to evaluate its potential as an optoelectronic material.

Computational Modeling: Density Functional Theory (DFT) calculations can predict molecular orbitals (HOMO/LUMO), energy gaps, and spectroscopic properties, providing theoretical support for experimental findings. researchgate.net

Addressing Specific Gaps in the Current Understanding of the Chemical Compound

The most significant challenge for this compound is the lack of foundational experimental data. The current understanding is almost entirely based on extrapolation from related, but distinct, chemical structures.

The primary gaps that need to be addressed through focused research are:

Verified Synthesis and Purification: A reliable, scalable, and well-documented synthetic protocol does not currently exist in the public domain.

Fundamental Physicochemical Properties: Basic data such as melting point, solubility in various solvents, and thermal stability are unknown.

Experimental Electronic and Photophysical Data: The actual absorption and emission spectra, quantum yield, and redox potentials have not been measured. These properties are critical for assessing its potential in materials science.

Reactivity Profile: A systematic study of the chemical reactivity, particularly of the aromatic amino groups, is needed to establish its utility as a synthetic building block.

Biological Activity Screening: There is no experimental data on the biological effects of this specific compound. A broad-based screening is required to identify any potential therapeutic applications.

Addressing these fundamental gaps is the essential first step toward unlocking the potential of this compound and its derivatives.

Table of Predicted Properties for this compound

Note: These values are estimations based on the known properties of structurally related compounds like N-butylphthalimide and general principles of physical organic chemistry. Experimental verification is required.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₂H₁₃N₃O₂ | --- |

| Molecular Weight | 231.25 g/mol | --- |

| Appearance | Likely a colored solid (yellow to brown) | Amino groups on an aromatic ring often impart color. |

| Solubility | Low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF). | Based on N-butylphthalimide and the presence of polar amino/carbonyl groups. thegoodscentscompany.comguidechem.com |

| Hydrogen Bond Donors | 2 (from the two -NH₂ groups) | --- |